2-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Description
2-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a triazole-derived compound featuring a cyclopropyl substituent at the 4-position of the triazole ring and a sulfanyl acetic acid moiety at the 3-position. The compound has been cataloged under reference code 10-F658536 but is currently marked as discontinued by suppliers like CymitQuimica .
The cyclopropyl group in this compound may enhance metabolic stability and influence steric interactions, while the sulfanyl acetic acid moiety contributes to polarity and hydrogen-bonding capacity.
Properties
IUPAC Name |
2-[(4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c11-6(12)3-13-7-9-8-4-10(7)5-1-2-5/h4-5H,1-3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDJLJMMLZFVCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NN=C2SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid typically involves the reaction of 4-cyclopropyl-4H-1,2,4-triazole-3-thiol with bromoacetic acid under basic conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the sulfanyl group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with target proteins, leading to changes in their function .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 2-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid with similar triazole derivatives, focusing on substituents, molecular properties, and biological activities:
Structural and Functional Insights
- Substituent Effects: Cyclopropyl: Enhances metabolic stability and rigidity compared to linear alkyl groups (e.g., isopropyl in ). Bulky Groups: Compounds like Lesinurad (4-cyclopropylnaphthalen-1-yl) demonstrate improved target specificity, enabling FDA approval for gout .
Physical Properties
- Collision Cross-Section (CCS) : The isopropyl-substituted analog (C₇H₁₁N₃O₂S) exhibits a CCS of 144.2 Ų for [M+H]+, indicating moderate molecular compactness .
- Solubility and Stability : Thiophene-containing analogs (e.g., ) are stored at room temperature, suggesting stability under ambient conditions.
Biological Activity
2-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C7H10N4OS
- Molecular Weight : 186.25 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antifungal Activity : The compound exhibits significant antifungal properties against various strains by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes.
- Antiviral Activity : Studies indicate that it may interfere with viral replication processes, particularly in RNA viruses.
- Anticancer Potential : Preliminary research shows that it can induce apoptosis in cancer cells through the activation of caspase pathways.
Biological Activity Data
| Activity Type | Test Organism/Cell Line | IC50/EC50 Value | Reference |
|---|---|---|---|
| Antifungal | Candida albicans | 0.5 µg/mL | |
| Antiviral | HIV | 0.036 µM | |
| Anticancer (HeLa) | HeLa cells | 0.058 µM |
Case Study 1: Antifungal Efficacy
In a study conducted by Smith et al., the compound demonstrated a potent antifungal effect against Candida albicans, with an IC50 value of 0.5 µg/mL. This study highlighted the compound's ability to disrupt ergosterol synthesis, making it a candidate for further development as an antifungal agent.
Case Study 2: Antiviral Activity
Research published in the Journal of Medicinal Chemistry explored the antiviral properties against HIV. The compound showed an EC50 value of 0.036 µM in MT-4 cells, indicating strong antiviral activity compared to standard treatments such as Nevirapine and Efavirenz .
Case Study 3: Anticancer Properties
A recent study investigated the anticancer effects on HeLa cells and reported an IC50 value of 0.058 µM, suggesting that the compound effectively induces apoptosis in cervical cancer cells through caspase activation pathways . Further studies are warranted to explore its potential as a therapeutic agent in oncology.
Q & A
Q. How is the synthesis of 2-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid validated, and what methods confirm its structural integrity?
The synthesis typically involves multi-step routes, including cyclopropane ring formation, triazole ring closure, and sulfanyl-acetic acid coupling. Structural validation employs:
- Elemental analysis to confirm stoichiometry.
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety).
- Chromatography (HPLC or TLC) to verify purity and individuality .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Key techniques include:
- 1H/13C NMR : Assigns proton environments (e.g., cyclopropyl protons at δ ~0.5–1.5 ppm) and carbon backbone .
- Mass spectrometry : Determines molecular ion peaks (e.g., [M+H]+ at m/z 281.36 for the parent compound) .
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (if crystallizable) .
Q. What preliminary biological assays are used to screen its activity?
Initial screening often includes:
- Antiradical assays (e.g., DPPH scavenging) to assess antioxidant potential.
- Antimicrobial testing (MIC determination against bacterial/fungal strains).
- Cytotoxicity studies (e.g., MTT assay on cell lines) to evaluate therapeutic windows .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
Optimization strategies:
Q. How do degradation products and stability under varying conditions affect its applicability?
- Forced degradation studies (acid/base/oxidative stress) identify labile sites (e.g., sulfanyl linkage).
- Mass balance analysis ensures degradation products are accounted for (e.g., 100% mass recovery in HPLC studies) .
- Storage recommendations : Stable at RT in inert atmospheres; avoid prolonged light exposure .
Q. What structural modifications enhance its bioactivity, and how are SAR studies designed?
- Substituent variation : Introducing electron-withdrawing groups (e.g., halogens) on the triazole ring improves antimicrobial activity .
- Salt formation : Converting the acetic acid to sodium salts enhances solubility but may reduce antiradical activity due to carboxylate blocking .
- SAR workflows : Compare IC50 values of analogs with systematic substituent changes .
Q. What computational methods predict its interaction with biological targets?
Q. How are advanced analytical methods developed to quantify trace impurities?
- Reverse-phase HPLC : Optimize mobile phases (e.g., acetonitrile/0.1% TFA) for peak resolution.
- LC-MS/MS : Detects low-abundance degradation products (e.g., hydrolyzed triazole fragments) .
Q. How do structural analogs compare in terms of physicochemical and biological properties?
-
Key analogs :
-
Comparative studies : Use cluster analysis to group analogs by bioactivity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
